molecular formula C20H10F4N2 B14185898 2,3-Bis(3,5-difluorophenyl)quinoxaline CAS No. 870136-70-2

2,3-Bis(3,5-difluorophenyl)quinoxaline

Cat. No.: B14185898
CAS No.: 870136-70-2
M. Wt: 354.3 g/mol
InChI Key: LNNVLYOEIMVUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(3,5-difluorophenyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two 3,5-difluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3,5-difluorophenyl)quinoxaline typically involves the condensation of 3,5-difluoroaniline with a suitable diketone, such as benzil. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(3,5-difluorophenyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,3-Bis(3,5-difluorophenyl)quinoxaline stands out due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also contribute to its unique electronic properties, making it highly suitable for applications in optoelectronics and medicinal chemistry .

Properties

CAS No.

870136-70-2

Molecular Formula

C20H10F4N2

Molecular Weight

354.3 g/mol

IUPAC Name

2,3-bis(3,5-difluorophenyl)quinoxaline

InChI

InChI=1S/C20H10F4N2/c21-13-5-11(6-14(22)9-13)19-20(12-7-15(23)10-16(24)8-12)26-18-4-2-1-3-17(18)25-19/h1-10H

InChI Key

LNNVLYOEIMVUEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC(=C3)F)F)C4=CC(=CC(=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.